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Compound of Interest
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Cat. No.: B1198560

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the
fabrication of multi-layer microstructures using SU-8 series photoresists, with a focus on the
SU-8 2000 and 3000 series, often referred to generically in processing discussions that apply
to the broader SU-8 family, including high-viscosity formulations suitable for thick layers
sometimes colloquially grouped under a hypothetical "SU-8000" series in terms of application
thickness. These protocols are essential for applications in microfluidics, MEMS, and tissue
engineering, particularly within the drug development sector for creating complex, three-
dimensional cellular environments and analysis platforms.

Introduction to SU-8 for Multi-Layer Structures

SU-8 is a negative-tone, epoxy-based photoresist capable of producing high-aspect-ratio
microstructures with vertical sidewalls.[1][2][3][4] Its excellent mechanical, chemical, and
thermal stability, coupled with optical transparency, makes it an ideal material for fabricating
robust multi-layer devices.[1][2][3] The ability to create complex 3D geometries by stacking
multiple SU-8 layers allows for the development of sophisticated microfluidic networks, intricate
tissue scaffolds, and advanced sensor integrations.[5][6][7]

The fabrication of multi-layer SU-8 structures can be achieved through two primary methods:

e Sequential Processing: This involves the repeated coating, baking, and exposure of
successive SU-8 layers on top of each other, followed by a single development step at the
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end.[6] This technique is advantageous for creating monolithic structures with fine features.

[6]

e Bonding of Individual Layers: In this method, individual SU-8 layers are patterned on
separate substrates and then bonded together.[5][7] This approach offers versatility in
combining different materials and pre-fabricated components.[7]

This document will focus on the sequential processing method, providing a detailed protocol for
fabricating multi-layer structures up to several hundred micrometers in thickness.[6]

Experimental Protocols
Substrate Preparation

Proper substrate preparation is critical for ensuring strong adhesion of the initial SU-8 layer,
which is fundamental to the stability of the entire multi-layer structure.[1][8][9]

Materials:

Silicon or glass wafers

e Acetone

* Isopropyl alcohol (IPA)

e Deionized (DI) water

« Nitrogen gas source

e Hot plate

o (Optional) Adhesion promoter such as HMDS or OmniCoat[9][10][11]
¢ (Optional) Oxygen plasma system

Protocol:

» Rinse the substrate with acetone, followed by IPA, and then DI water for 15-30 seconds.[8]
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e Dry the substrate thoroughly with a stream of nitrogen gas.[8]

o Dehydrate the substrate by baking on a hot plate at 150-200°C for at least 15 minutes to
remove any residual moisture.[8][12]

e (Optional but recommended for enhanced adhesion) Apply an adhesion promoter.
o For HMDS, apply for 30 seconds and then spin coat at 3000 rpm for 30 seconds.[8]

o Alternatively, an oxygen plasma treatment can be used to activate the surface.[8] A thin
layer of SU-8 itself can also act as an adhesion promoter for subsequent thicker layers.
[10][13]

Multi-Layer SU-8 Processing

This protocol details the sequential processing of multiple SU-8 layers with a single
development step at the end.[6] Alternating between thin (e.g., SU-8 2010) and thick (e.g., SU-
8 2100) resists can be used to achieve complex 3D structures.[6]

Materials:

SU-8 photoresist (e.g., SU-8 2000 series for various thicknesses)
e Spin coater

e Levelled hot plates

e UV light source (mask aligner) with a 365 nm filter

o Photomasks for each layer

e SU-8 developer (e.g., PGMEA)

* Isopropyl alcohol (IPA)

Beakers

Protocol Workflow:
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Caption: Workflow for sequential multi-layer SU-8 fabrication.
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Detailed Steps:
» First Layer Coating:

o Dispense the desired SU-8 resist onto the prepared substrate (~1 ml per inch of wafer
diameter).[14]

o Spin coat at the appropriate speed to achieve the desired thickness (refer to Table 1). A
typical two-step process involves a spread cycle at 500 rpm for 5-10 seconds followed by
a spin cycle at a higher speed for 30 seconds.[3][15]

o First Layer Soft Bake (Pre-Exposure Bake):
o Place the coated substrate on a leveled hot plate.

o For layers up to 50 um, a two-step bake is recommended: 65°C followed by 95°C. For
thicker layers, a ramped heating and cooling process is crucial to minimize stress and
prevent cracking.[16][17] Refer to Table 2 for recommended baking times.

» First Layer Exposure:
o Align the first photomask with the substrate.

o Expose the substrate to UV light (i-line, 365 nm). The exposure dose depends on the layer
thickness (see Table 3).

» First Layer Post-Exposure Bake (PEB):
o The PEB is critical for cross-linking the exposed SU-8.[13]

o Similar to the soft bake, use a two-step or ramped baking process. Refer to Table 2 for
PEB times. Allow the substrate to cool slowly to room temperature.[16]

o Subsequent Layer Processing:

o Repeat steps 1-4 for each subsequent layer, applying the next SU-8 formulation and using
the corresponding photomask. It is important to ensure the substrate has fully cooled
before coating the next layer.
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e Simultaneous Development:

o After the PEB of the final layer and cooling to room temperature, immerse the substrate in

SU-8 developer.

o Gently agitate until the unexposed resist is fully dissolved. Development time is highly

dependent on the total thickness of the multi-layer structure.[18] A whitish residue

appearing during a subsequent IPA rinse indicates incomplete development.[14]

e Rinsing and Drying:

o Rinse the substrate thoroughly with IPA for approximately 30 seconds to remove the

developer and any uncured resist.[14]

o Dry the substrate with a gentle stream of nitrogen gas.[14]

o Hard Bake (Optional):

o For applications requiring enhanced mechanical stability, a final hard bake can be

performed. This step further cross-links the SU-8 structure.[17] Typical hard bake

temperatures range from 150°C to 200°C for 20-30 minutes.[17]

Data Presentation

Desired Thickness

Approximate Final

SU-8 Resist Spin Speed (rpm) .
(um) Thickness (pm)
SU-8 2010 10-20 1800 - 3000 15-10
SU-8 2025 25-50 2000 - 4000 50 - 25
SU-8 2050 50 - 100 2000 - 3000 80 - 50
SU-8 2075 75 - 150 1800 - 2500 125-75
SU-8 2100 100 - 250 1000 - 2000 250 - 100
© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.dxfluidics.com/en/technical-support/information/1251/su8%E6%A8%A1%E5%85%B7%E5%8A%A0%E5%B7%A5%E5%B9%B3%E5%8F%B0/
https://cns1.rc.fas.harvard.edu/facilities/docs/SOP031_r2_6_SU-8%20photolithography%20process.pdf
https://cns1.rc.fas.harvard.edu/facilities/docs/SOP031_r2_6_SU-8%20photolithography%20process.pdf
https://cns1.rc.fas.harvard.edu/facilities/docs/SOP031_r2_6_SU-8%20photolithography%20process.pdf
https://elveflow.com/microfluidic-reviews/soft-lithography-su-8-baking/
https://elveflow.com/microfluidic-reviews/soft-lithography-su-8-baking/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Note: These are starting parameters and may require optimization based on equipment and
environmental conditions. Data compiled from multiple sources.[3][6][19]

Table 2: Recommended Bake Times (in minutes) for

Single L ayers

Thickness Soft Bake @ Soft Bake @
PEB @ 65°C PEB @ 95°C
(um) 65°C 95°C
10- 20 2-3 5-7 1-2 5-6
20-50 3-5 7-10 3-5 6-8
50 - 100 5-10 15-30 5-10 10-15
100 - 200 10- 20 30-60 10- 15 15-25

Note: For multi-layer processing, baking times for subsequent layers may need to be increased
to account for the insulating effect of the underlying layers.[16] A slow ramp rate (e.g., 5°C/min)
is recommended for thicker films to minimize stress.[16]

Table 3: Exposure Doses

Thickness (um) Exposure Dose (mJ/icm?)
10-20 120 - 160
20-50 160 - 250
50-100 250 - 400
100 - 200 400 - 600

Note: These are typical doses for i-line (365 nm) exposure. The optimal dose may vary
depending on the UV source intensity and substrate reflectivity.

Troubleshooting Common Issues
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Issue

Potential Cause(s)

Recommended Solution(s)

Cracking/Peeling

Poor adhesion, high internal
stress from rapid temperature

changes.

Improve substrate cleaning
and dehydration; use an
adhesion promoter; implement
slow temperature ramps for
baking steps.[6][8][16]

"T-topping" or Undercut Profile

UV absorption at wavelengths
shorter than 350 nm; airborne

amine contamination.

Use a long-pass filter to block
short-wavelength UV; ensure a
clean processing environment.
[20]

Wrinkles between layers

Outgassing from an under-
baked lower layer during the
baking of the subsequent

layer.

Increase the soft bake time or
temperature of the lower layer
to ensure complete solvent

removal.[21]

Incomplete Development

Insufficient development time;

exhausted developer.

Increase development time
with agitation; use fresh

developer.[14]

Logical Relationships in Multi-Layer SU-8

Processing

The successful fabrication of multi-layer SU-8 structures depends on the interplay of several

key process parameters. The following diagram illustrates these relationships.
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Caption: Key parameter relationships in SU-8 multi-layer fabrication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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